

In-Vitro Anti-inflammatory Effects of Palmitoyl Tripeptide-8: A Technical Guide

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Compound of Interest

Compound Name: Palmitoyl Tripeptide-8

Cat. No.: B3169272

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Abstract

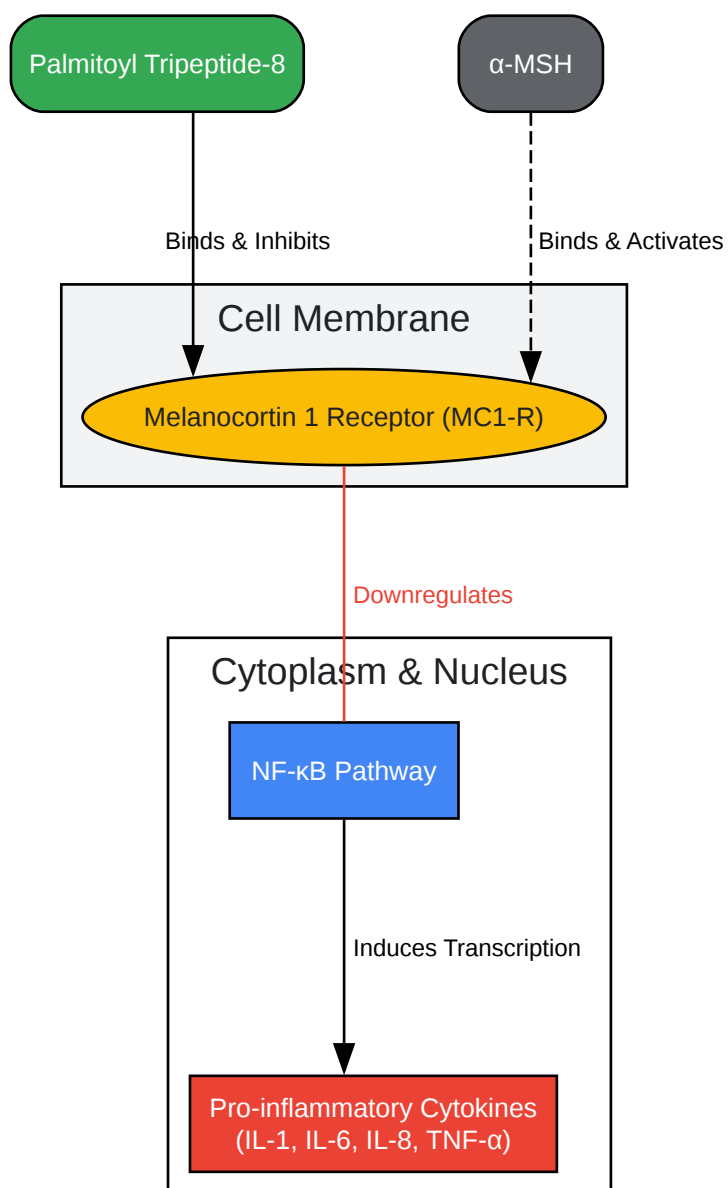
Palmitoyl Tripeptide-8 is a synthetic, fatty acid-modified tripeptide composed of arginine, histidine, and phenylalanine.[1] As a biomimetic lipopeptide derived from proopiomelanocortin (POMC), it is engineered to modulate the skin's response to inflammatory triggers.[2][3] This technical guide provides an in-depth analysis of the in-vitro anti-inflammatory properties of **Palmitoyl Tripeptide-8**, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The primary mechanism involves competitive antagonism at the melanocortin 1 receptor (MC1-R), which leads to a downstream reduction in the production of key pro-inflammatory cytokines.[3][4] Data from studies on keratinocytes, fibroblasts, and skin explants demonstrate its significant potential in mitigating inflammation induced by various stimuli, including UV radiation, inflammatory mediators, and neuropeptides. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and inflammatory pathway modulation.

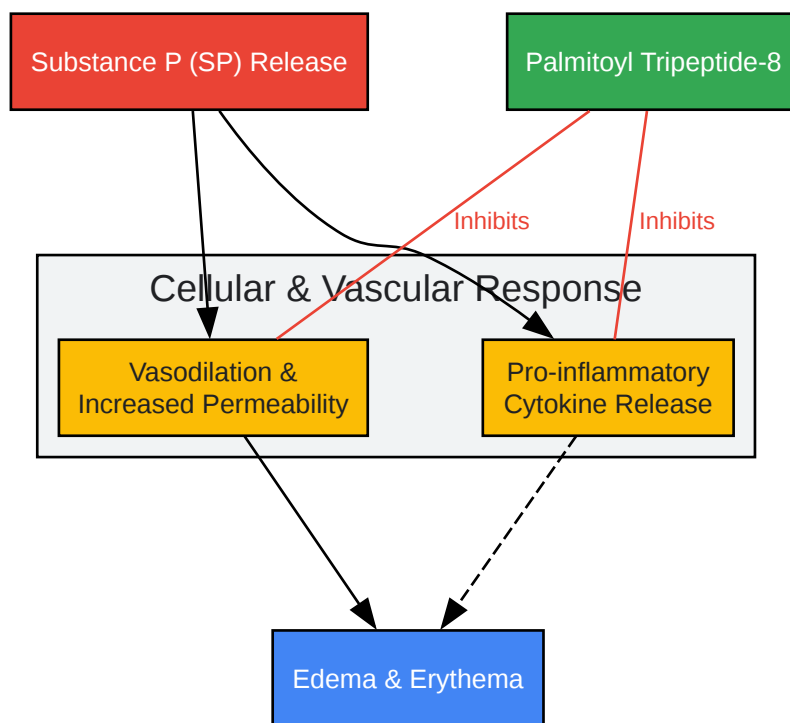
Core Mechanism of Action: MC1-R Modulation

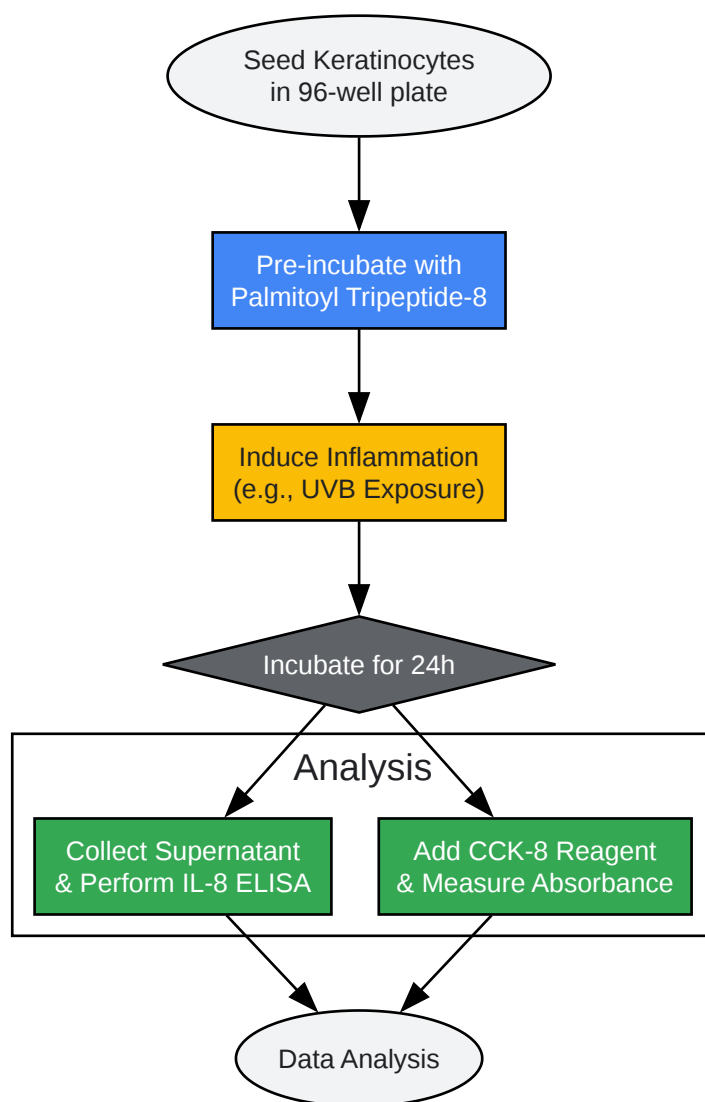
Palmitoyl Tripeptide-8 exerts its primary anti-inflammatory effects by interacting with the melanocortin 1 receptor (MC1-R), a key modulator of cutaneous immune and inflammatory reactions.[3][4] It functions as a competitive inhibitor to the endogenous ligand, α -melanocyte-stimulating hormone (α -MSH), another derivative of POMC.[3][4] While α -MSH binding to MC1-R can upregulate inflammatory cytokines, **Palmitoyl Tripeptide-8** binds to the receptor with a comparable affinity but without significant melanogenic activity, leading to a downregulation of

the inflammatory cascade.[3][4] This action is crucial for preventing the initiation and amplification of inflammatory signals in skin cells.

The binding of **Palmitoyl Tripeptide-8** to MC1-R is believed to modulate the Nuclear Factor κ - β (NF- κ B) signaling pathway.[2] By inhibiting this pathway, the peptide effectively reduces the transcription and subsequent release of a host of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF- α).[4][5]







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